molecular formula C9H12BrO3P B8363462 Dimethyl [bromo(phenyl)methyl]phosphonate

Dimethyl [bromo(phenyl)methyl]phosphonate

Cat. No. B8363462
M. Wt: 279.07 g/mol
InChI Key: SWULVVDIIDLOSX-UHFFFAOYSA-N
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Patent
US09399653B2

Procedure details

In a round bottom flask 4 (1 g, 4.63 mmol, 1 eq) was dissolved in dry DCM (10 mL) and dry pyridine (0.47 mL, 5.78 mmol, 1.25 eq) was added. Thionyl bromide (0.45 mL, 5.78 mmol, 1.25 eq) was then added to the round bottom flask under inert atmosphere. The round bottom flask was sealed with a septum, cooled in an ice bath and slowly allowed to come to room temperature overnight. The solvent was then evaporated and the crude product was dissolved in ethyl acetate. The organic layer was washed with 1 M HCl, saturated NaHCO3, water, brine, then dried over Na2SO4 and filtered. The solvent was evaporated and the crude product was purified on a silica plug 1:4 (hexanes:ethyl acetate) followed by 3:7 (hexanes:ethyl acetate) to give 5 as a viscous oil (1.14 g, 88%). The product was dried under high vacuum over P2O5. 1H NMR (400 MHz, CDCl3) δ 7.56 (d, J=7.8 Hz, 2H), 7.34 (d, J=7.5 Hz, 3H), 7.26 (s, 1H), 4.88 (d, J=13.1 Hz, 1H), 3.85 (d, J=10.8 Hz, 3H), 3.60 (d, J=10.7 Hz, 3H). 13C NMR (101 MHz, CDCl3) δ 134.56 (d, JC-P=3.3 Hz), 129.70 (d, JC-P=6.7 Hz), 129.40 (d, JC-P=2.2 Hz), 129.04 (d, JC-P=1.3 Hz), 54.87 (dd, JC-P=22.1, 7.0 Hz), 41.11 (d, JC-P=159.9 Hz). 31P NMR (162 MHz, CDCl3) δ 20.55 (s). ESIMS calculated for C9H12BrO3PNa [M+Na]+300.96, found: 300.96.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Name
Yield
88%

Identifiers

REACTION_CXSMILES
O[CH:2]([P:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N1C=CC=CC=1.S(Br)([Br:23])=O>C(Cl)Cl>[Br:23][CH:2]([P:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC(C1=CC=CC=C1)P(OC)(OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.45 mL
Type
reactant
Smiles
S(=O)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The round bottom flask was sealed with a septum
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 1 M HCl, saturated NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a silica plug 1:4 (hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C1=CC=CC=C1)P(OC)(OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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